3'-Bromo-4'-fluoroacetophenone

Carbazole synthesis Tandem coupling SNAr reaction

Select 3′-Bromo-4′-fluoroacetophenone for its meta-bromine/para-fluorine pattern, which enables orthogonal reactivity: SNAr at the fluorine-bearing carbon and Pd-catalyzed cross-coupling at bromine. This regioisomer alone supports tandem Suzuki/SNAr carbazole construction and serves as a privileged kinase inhibitor building block. Choosing 2′-bromo-4′-fluoroacetophenone or mono-halogenated analogs will block key reaction pathways. Confirm the 1007-15-4 CAS to guarantee synthetic reproducibility.

Molecular Formula C8H6BrFO
Molecular Weight 217.03 g/mol
CAS No. 1007-15-4
Cat. No. B085946
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Bromo-4'-fluoroacetophenone
CAS1007-15-4
Molecular FormulaC8H6BrFO
Molecular Weight217.03 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=C(C=C1)F)Br
InChIInChI=1S/C8H6BrFO/c1-5(11)6-2-3-8(10)7(9)4-6/h2-4H,1H3
InChIKeySZDWTGAORQQQGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3'-Bromo-4'-fluoroacetophenone CAS 1007-15-4: Key Physical Data and Compound Class Overview for Procurement


3′-Bromo-4′-fluoroacetophenone (CAS 1007-15-4) is a dihalogenated acetophenone derivative with molecular formula C₈H₆BrFO and molecular weight 217.04 g/mol [1]. The compound features a bromine substituent at the meta (3′) position and a fluorine substituent at the para (4′) position relative to the acetyl group [2]. It is typically supplied as a white to yellowish low-melting solid, with a melting point range of 52–57 °C (lit.) and a boiling point of 150 °C at 12 mmHg . This specific substitution pattern distinguishes it from other bromo-fluoroacetophenone regioisomers such as 2′-bromo-4′-fluoroacetophenone (CAS 1006-39-9) and 4′-bromo-2′-fluoroacetophenone (CAS 134168-19-5), as well as from mono-halogenated analogs like 3′-bromoacetophenone (CAS 2142-63-4) and 4′-fluoroacetophenone (CAS 403-42-9).

Why Generic Substitution Fails: Distinct Reactivity Profile of 3'-Bromo-4'-fluoroacetophenone versus Regioisomers and Mono-Halogenated Analogs


The ortho, meta, and para positioning of halogen substituents on acetophenone scaffolds produces substantially different electronic environments and steric accessibility, making simple analog substitution unreliable for synthetic reproducibility. 3′-Bromo-4′-fluoroacetophenone uniquely positions the bromine atom meta to the acetyl group and the fluorine atom para, creating an electron-deficient aromatic ring that favors nucleophilic aromatic substitution (SNAr) at the fluorine-bearing carbon while preserving the bromine for orthogonal palladium-catalyzed cross-couplings [1]. In contrast, 2′-bromo-4′-fluoroacetophenone places bromine ortho to the acetyl group, introducing steric hindrance that can impede coupling reactions. Mono-halogenated comparators lack this dual-reactivity advantage entirely: 3′-bromoacetophenone cannot participate in SNAr chemistry, while 4′-fluoroacetophenone lacks a cross-coupling handle for Suzuki or Buchwald-Hartwig reactions . For procurement decisions, selecting the wrong regioisomer or mono-halogenated alternative will alter reaction pathways, yields, and product selectivity in ways that cannot be compensated for by adjusting reaction conditions alone.

Quantitative Differential Evidence for 3'-Bromo-4'-fluoroacetophenone CAS 1007-15-4: Comparative Data versus Closest Analogs


Tandem Suzuki-SNAr Reactivity: Documented Synthetic Application for Functionalized Carbazole Synthesis

3′-Bromo-4′-fluoroacetophenone serves as a precursor for acetyl-functionalized carbazoles via a tandem Suzuki-coupling/SNAr approach. In this sequence, the bromine at the meta position undergoes palladium-catalyzed Suzuki coupling, followed by intramolecular nucleophilic aromatic substitution at the para-fluorine position to form the carbazole core [1]. This tandem reactivity is unique to the 3′-bromo-4′-fluoro substitution pattern. Regioisomers such as 2′-bromo-4′-fluoroacetophenone (CAS 1006-39-9) and 4′-bromo-2′-fluoroacetophenone (CAS 134168-19-5) lack the appropriate spatial arrangement to enable intramolecular SNAr after cross-coupling. Mono-halogenated alternatives cannot participate in a two-step sequence requiring orthogonal reactive handles.

Carbazole synthesis Tandem coupling SNAr reaction Organic electronics

Kinase Inhibitory Activity: Quantified Binding Interaction with DNA-Dependent Protein Kinase

3′-Bromo-4′-fluoroacetophenone has been reported to act as a kinase inhibitor that binds to the active site of protein kinases, with demonstrated inhibition of DNA-dependent protein kinase (DNA-PK) . The compound is a key intermediate in the synthesis of IC86621, a DNA-PK inhibitor with reported activity [1]. This biological activity profile is intrinsically linked to the 3′-bromo-4′-fluoro substitution pattern. Mono-halogenated acetophenones generally lack this kinase-targeting capability, while regioisomers exhibit altered binding due to different electronic distribution and steric presentation to the enzyme active site.

Kinase inhibition DNA-PK Drug discovery Pharmacology

Physical Property Comparison: Melting Point, Boiling Point, and Density versus Structurally Related Analogs

3′-Bromo-4′-fluoroacetophenone exhibits a melting point of 52–57 °C (lit.), a boiling point of 150 °C at 12 mmHg, and a density of approximately 1.57 g/cm³ (estimated) . These physical properties are distinct from those of its regioisomers and mono-halogenated analogs. 2′-Bromo-4′-fluoroacetophenone (CAS 1006-39-9) melts at approximately 62–64 °C. 3′-Bromoacetophenone (CAS 2142-63-4) is a liquid at room temperature (melting point 8–11 °C). 4′-Fluoroacetophenone (CAS 403-42-9) melts at approximately 4–6 °C and boils at 196–198 °C. The target compound's intermediate melting point relative to these comparators reflects its unique substitution pattern and intermolecular interactions.

Physical properties Melting point Boiling point Procurement specifications

Commercial Availability and Purity Specifications: Comparative Procurement Data across Supplier Landscape

3′-Bromo-4′-fluoroacetophenone is commercially available from multiple specialty chemical suppliers with purity specifications ranging from 96% to ≥98% (GC) [1]. TCI America offers the compound with minimum purity of 96.0% (GC) and melting point specification of 54.0–58.0 °C [1]. Ossila supplies material with >98% purity . Capot Chemical offers 97% minimum purity (GC) with melting point 51–56 °C . This commercial landscape supports reliable procurement for research applications. In contrast, certain regioisomers such as 4′-bromo-2′-fluoroacetophenone have more limited commercial availability with fewer established suppliers and less rigorously characterized purity specifications.

Commercial availability Purity specifications Supplier comparison Procurement

Optimal Research and Industrial Application Scenarios for 3'-Bromo-4'-fluoroacetophenone CAS 1007-15-4 Based on Evidence


Synthesis of Functionalized Carbazoles via Tandem Suzuki-Coupling/SNAr Sequences

3′-Bromo-4′-fluoroacetophenone serves as a validated precursor for acetyl-functionalized carbazoles through a tandem Suzuki-coupling/SNAr approach. This scenario is directly supported by published synthetic methodology demonstrating the utility of the meta-bromine/para-fluorine substitution pattern for sequential cross-coupling and intramolecular nucleophilic aromatic substitution [1]. Researchers developing carbazole-based materials for organic electronics, photorefractive applications, or pharmaceutical programs should select this compound over regioisomers that cannot participate in the same tandem reaction sequence. The tandem reactivity documented for this specific substitution pattern enables efficient construction of carbazole cores in fewer synthetic steps than alternative routes [1].

Development of Kinase Inhibitor Libraries and DNA-PK Targeted Therapeutics

3′-Bromo-4′-fluoroacetophenone functions as a key intermediate in the synthesis of DNA-dependent protein kinase (DNA-PK) inhibitors, including the reported inhibitor IC86621 [1]. The compound's intrinsic kinase inhibitory activity, documented through binding studies showing interaction with kinase active sites, positions it as a privileged building block for kinase-targeted drug discovery . Medicinal chemistry programs focused on oncology applications where DNA-PK inhibition is therapeutically relevant should prioritize this specific halogenation pattern, as the combination of bromine and fluorine substituents in the meta/para arrangement contributes to the observed biological activity profile. Mono-halogenated acetophenones lacking this dual-substitution pattern are not characterized for comparable kinase interactions.

Synthesis of Fluorinated 2-(N-Arylamino)-4-Arylthiazoles and Related Heterocycles

As an α-bromoacetophenone derivative, 3′-bromo-4′-fluoroacetophenone is a suitable substrate for the Hantzsch thiazole synthesis, enabling the construction of fluorinated 2-(N-arylamino)-4-arylthiazoles [1]. This compound class exhibits insecticidal activity and has been synthesized under green chemistry conditions including mechanochemical mixing and microwave or ultrasonic irradiation [1]. The presence of the fluorine substituent on the aryl ring imparts valuable properties including enhanced metabolic stability and altered lipophilicity in the resulting thiazole products. Agrochemical and pharmaceutical researchers synthesizing fluorinated heterocyclic libraries should select this building block over non-fluorinated α-bromoacetophenones when fluorinated products are desired.

Synthesis of Chalcone Derivatives for Optical Materials and Drug Discovery

3′-Bromo-4′-fluoroacetophenone serves as a precursor for chalcone derivatives, which are α,β-unsaturated ketones with applications in drug discovery, liquid crystal development, and nonlinear optical materials [1]. The 3′-bromo-4′-fluoro substitution pattern on the acetophenone component is retained in the chalcone product, enabling further synthetic elaboration via the bromine handle. This scenario is particularly relevant for materials science applications where the electronic effects of the bromine and fluorine substituents modulate optical properties such as nonlinear absorption and refraction [1]. Researchers developing chalcone-based functional materials should select this halogenation pattern to achieve specific electronic modulation not attainable with mono-halogenated or regioisomeric alternatives.

Technical Documentation Hub

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